molecular formula C23H29N3O4 B216311 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione

Cat. No. B216311
M. Wt: 411.5 g/mol
InChI Key: KMUKKCYQRFEQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione, also known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DBZ is a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch signaling pathway.

Mechanism of Action

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione inhibits the activity of the γ-secretase enzyme, which cleaves the transmembrane domain of APP and releases amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of Alzheimer's disease patients and form plaques, which are thought to contribute to the disease pathology. Inhibition of γ-secretase prevents the formation of Aβ peptides and reduces the risk of Alzheimer's disease. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also inhibits the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.
Biochemical and Physiological Effects:
5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also reduces the risk of Alzheimer's disease by inhibiting the formation of Aβ peptides. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has also been shown to have off-target effects, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and can be obtained in high yield and purity. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has some limitations for lab experiments. It has off-target effects, which may interfere with the interpretation of experimental results. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione also has poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione. One direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione for cancer treatment. Another direction is to investigate the potential of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione as a preventive agent for Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in preventing the formation of Aβ peptides. Additionally, further studies are needed to investigate the off-target effects of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione and to develop more selective inhibitors of the γ-secretase enzyme.

Synthesis Methods

The synthesis of 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione involves the reaction of 2,4-dimethylcyclohexane-1,3-dione with ethyl 4-(3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate and then treatment with formaldehyde. The product is then purified by column chromatography to obtain 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione in high yield and purity.

Scientific Research Applications

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, glioblastoma, and pancreatic cancer cells. 5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione works by inhibiting the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth.

properties

Product Name

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C23H29N3O4/c1-23(2)13-19(27)18(20(28)14-23)15-24-7-8-25-9-11-26(12-10-25)21-16-5-3-4-6-17(16)22(29)30-21/h3-6,15,21,24H,7-14H2,1-2H3

InChI Key

KMUKKCYQRFEQAI-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C

SMILES

CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=CNCCN2CCN(CC2)C3C4=CC=CC=C4C(=O)O3)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.